Furan-3-carbohydrazide
Overview
Description
Furan-3-carbohydrazide is a chemical compound that belongs to the class of furan derivatives. It consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carbohydrazide group attached to the third carbon of the furan ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
Furan-3-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Furan-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Furan-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Furan-3-carbohydrazide can be compared with other similar compounds, such as:
Furan-2-carbohydrazide: Similar structure but with the carbohydrazide group attached to the second carbon of the furan ring.
Benzofuran carbohydrazide: Contains a benzene ring fused to the furan ring, exhibiting different chemical and biological properties.
Thiophene-3-carbohydrazide: Similar to this compound but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: this compound is unique due to its specific position of the carbohydrazide group on the furan ring, which influences its reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
furan-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKYTUTUYYBJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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